Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. [] It is abundantly present in various fruits and vegetables, including parsley, celery, chamomile, and oranges. [, , ] Apigenin is known for its remarkable anti-proliferative effects against various malignant cell lines and has been the subject of extensive scientific research due to its diverse biological activities. [, ]
Several methods have been developed for the synthesis of apigenin. The most common approaches include:
These synthetic routes are crucial for producing apigenin in a laboratory setting for research purposes.
The molecular structure of apigenin features a flavone backbone with three hydroxyl groups located at positions 4', 5, and 7. The structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are commonly used to confirm the structure of synthesized apigenin .
Apigenin undergoes various chemical reactions that highlight its reactivity:
These reactions are essential for modifying apigenin to develop derivatives with enhanced biological activities .
The mechanism by which apigenin exerts its biological effects involves multiple pathways:
These mechanisms underscore the therapeutic potential of apigenin in various diseases.
Apigenin has several scientific applications due to its pharmacological properties:
Research continues to explore new applications for apigenin derivatives in medicine and health products .
The biosynthesis of apigenin (4′,5,7-trihydroxyflavone) in plants occurs via the phenylpropanoid pathway, a specialized branch of secondary metabolism initiating from the aromatic amino acid phenylalanine. This conserved pathway involves sequential enzymatic modifications:
p-Coumaroyl-CoA subsequently enters the flavonoid-specific pathway, where chalcone synthase (CHS) condenses one molecule of p-coumaroyl-CoA with three malonyl-CoA molecules to form naringenin chalcone. Chalcone isomerase (CHI) then isomerizes naringenin chalcone to (2S)-naringenin, the central flavanone precursor. The pivotal step in apigenin formation is catalyzed by flavone synthase (FNS), which introduces a C2–C3 double bond in naringenin. Two FNS isoforms exist: FNSI (a soluble Fe²⁺/2-oxoglutarate-dependent dioxygenase in Apiaceae species) and FNSII (a membrane-bound cytochrome P450 enzyme in asteraceous plants) [3] [9].
Tissue-specific accumulation patterns in celery (Apium graveolens) reveal critical regulatory nodes. Apigenin predominantly localizes to leaves and flowers, with content peaking at intermediate developmental stages (e.g., stage 4 in cultivar 'Shanghai yellow heart'). Transcriptomic analyses confirm that FSI expression strongly correlates with apigenin accumulation, whereas chalcone synthase (CHS) and chalcone isomerase (CHI) participate more broadly in flavonoid biosynthesis. Neither flavanone 3β-hydroxylase (F3H) nor flavonoid 3′-hydroxylase (F3′H) expression aligns with apigenin levels, confirming pathway specificity [3].
Table 1: Core Enzymes in Plant-Based Apigenin Biosynthesis
Enzyme | EC Number | Function | Localization |
---|---|---|---|
PAL | 4.3.1.24 | Phenylalanine → Cinnamic acid | Cytosol |
C4H | 1.14.14.91 | Cinnamic acid → p-Coumaric acid | Endoplasmic reticulum |
4CL | 6.2.1.12 | p-Coumaric acid → p-Coumaroyl-CoA | Cytosol |
CHS | 2.3.1.74 | p-Coumaroyl-CoA + Malonyl-CoA → Naringenin chalcone | Cytosol |
CHI | 5.5.1.6 | Naringenin chalcone → Naringenin | Cytosol |
FNSI/II | 1.14.11.22 / 1.14.14.- | Naringenin → Apigenin | Cytosol / ER membrane |
Microbial biosynthesis circumvents limitations of plant extraction by enabling de novo apigenin production from simple carbon sources. Two primary strategies have emerged:
De Novo Pathway Reconstruction:Plant-derived genes are introduced into microbial hosts to reconstruct the apigenin pathway. In Streptomyces albus, expression of Rhodotorula glutinis tyrosine ammonia-lyase (RgTAL), Petroselinum crispum 4CL (Pc4CL), Medicago sativa CHI (MsCHI), and Petunia hybrida CHS (PhCHS) yielded 2.8 mg/L apigenin. Flux was limited by insufficient p-coumaric acid supply, highlighting precursor bottlenecks [6] [7]. Escherichia coli platforms express codon-optimized FNS genes alongside upstream pathway enzymes, yet titers remain constrained by:
Precursor Feeding & Glycoside Engineering:Feeding naringenin (the direct precursor) significantly boosts apigenin yields. Engineered Corynebacterium glutamicum expressing Bacillus licheniformis glycosyltransferase YdhE and endogenous pgm (phosphoglucomutase) and galU1 (UDP-glucose pyrophosphorylase) produced diverse apigenin glucosides:
Table 2: Microbial Apigenin Production Systems
Host | Engineering Strategy | Key Enzymes | Titer | Ref. |
---|---|---|---|---|
Streptomyces albus | De novo from glucose | RgTAL, Pc4CL, MsCHI, PhCHS, FNS | 2.8 mg/L | [6] |
Corynebacterium glutamicum | Glycoside engineering | YdhE, pgm, galU1 | 4.2 mM APG1 | [1] |
Escherichia coli | Precursor feeding + FNS | FNSI (from Apium) | 84 mg/L | [7] |
Saccharomyces cerevisiae | PAL/C4H/4CL/CHS/CHI/FNS | Arabidopsis FNSII | 54.5 mg/L (naringenin) | [7] |
Transcriptional control of apigenin biosynthesis involves hierarchical regulatory networks:
Transcription Factor Complexes:R2R3-MYB, bHLH, and WD40 proteins form MBW complexes that activate pathway genes. In celery, MYB regulators bind promoters of CHS, CHI, and FSI, with expression peaks preceding maximal apigenin accumulation. FSI is specifically induced during apigenin biosynthesis, unlike F3H or F3′H, explaining tissue-specific flux toward apigenin rather than flavonols or anthocyanins [3] [9]. Heterologous expression of Maize Lc (bHLH) or PAP1 (MYB) in microbes elevates flavonoid precursor supply by upregulating PAL and 4CL [4].
Post-Transcriptional Regulation:MicroRNAs fine-tune apigenin accumulation by silencing biosynthetic genes. miR828 and miR858 target MYB transcripts, creating feedback loops that prevent metabolic overload. In Arabidopsis, miR5072 suppresses F3′H, indirectly promoting apigenin accumulation over tri-hydroxylated flavonoids [4] [9].
Epigenetic Modifications:Histone acetylation at CHS and FSI loci correlates with enhanced apigenin synthesis under UV-B stress. DNA methyltransferase mutants show 3-fold higher apigenin accumulation, suggesting methylation represses pathway genes under non-stress conditions [9].
Metabolic flux balance analysis (FBA) identifies rate-limiting steps and optimizes carbon channeling in apigenin pathways:
Precursor Balancing:In E. coli, malonyl-CoA is the most constrained precursor. Strategies to enhance supply include:
Orthogonal Control Systems:Independent regulation of pathway modules via orthogonal promoters maximizes flux. The "TriO" system in E. coli employs three inducible promoters (e.g., from the Marionette system) to independently control:
Glycosylation Sinks:Engineered glucosylation acts as a metabolic sink to relieve apigenin cytotoxicity. In C. glutamicum, overexpressing pgm and galU1 increased UDP-glucose pools by 150%, enabling 98% conversion of apigenin to glucosides. Temperature shifts redirect flux: 25°C favors mono-glucosides (APG1), while 37°C promotes di-glucosides (APG3, APG4) [1].
Table 3: Metabolic Engineering Targets for Apigenin Optimization
Target Module | Engineering Strategy | Effect on Yield | Host |
---|---|---|---|
Malonyl-CoA supply | acc overexpression + fabF knockout | 12× ↑ malonyl-CoA | E. coli |
UDP-glucose pool | pgm + galU1 overexpression | 4.2 mM apigenin glucosides | C. glutamicum |
Aromatic precursors | DAHP synthase (feedback-resistant) | 2.5× ↑ phenylalanine | S. cerevisiae |
Enzyme stoichiometry | Orthogonal promoter system (TriO) | 90% theoretical yield | E. coli |
Cofactor recycling | NADPH regeneration via pentose phosphate ↑ | 40% ↑ flavonoid flux | E. coli |
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